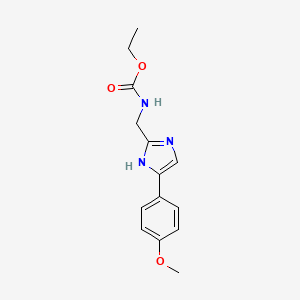

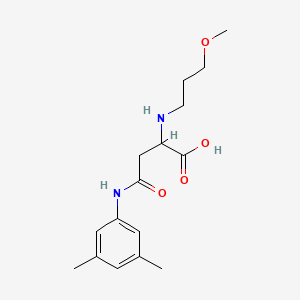

![molecular formula C22H24N2O2 B2566080 4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one CAS No. 847162-39-4](/img/structure/B2566080.png)

4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one

Overview

Description

The compound “4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one” is a novel compound that has been synthesized and studied for its potential therapeutic applications . It is part of a series of compounds that have been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .

Synthesis Analysis

The synthesis of this compound involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of this compound was investigated by X-ray crystallography . The compound crystallizes in the tetragonal space group I41/a with cell parameters a = 27.7990(6)Å, c = 12.1800(8)Å, V = 9412.5(7)Å3 and Z = 16 . The structure reveals that the pyrazine ring is in a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination, which is a form of amination that involves the conversion of a carbonyl group to an amine via an intermediate imine .Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Anticancer Properties

Coumarins and their derivatives, which include this compound, have been reported to have anticancer properties . They have been isolated from a variety of plant sources and undergo extensive investigations aimed to evaluate their potential therapeutic applications .

Anti-HIV Activity

Coumarins, including this compound, have been reported to have anti-HIV activity . This makes them a potential candidate for the development of new drugs against HIV .

Anticoagulant Properties

Coumarins are also known for their anticoagulant properties . This property could make this compound useful in the treatment of blood clotting disorders .

Antioxidant and Anti-inflammatory Activity

Coumarins have been reported to have antioxidant and anti-inflammatory activity . This suggests that this compound could potentially be used in the treatment of diseases caused by oxidative stress and inflammation .

Antipsychotic Agents

The inclusion of a piperazine moiety in coumarin-based compounds, like this one, could provide unexpected improvements in the bioactivity of the compounds . N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents .

Future Directions

The future directions for the research on this compound could involve further investigation into its potential therapeutic applications, given its significant antibacterial and antifungal activity . Additionally, more studies could be conducted to better understand its mechanism of action and to further characterize its physical and chemical properties.

properties

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-17-7-8-20-19(14-22(25)26-21(20)13-17)16-24-11-9-23(10-12-24)15-18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOTYDZTMYXDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322541 | |

| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(4-benzylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one | |

CAS RN |

847162-39-4 | |

| Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2566001.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)

![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)

![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)

![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3-methylphenyl)methanone](/img/structure/B2566019.png)